8-Hydroxynaphthalene-2-carbonitrile

Übersicht

Beschreibung

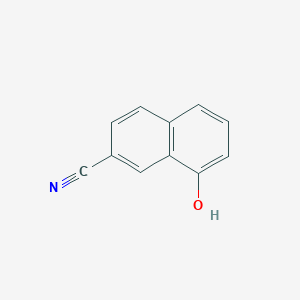

8-Hydroxynaphthalene-2-carbonitrile is a chemical compound belonging to the naphthalene family. It is characterized by the presence of a hydroxyl group at the 8th position and a nitrile group at the 2nd position on the naphthalene ring. This compound is a white crystalline solid, soluble in organic solvents, and has a melting point of 220-222°C.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxynaphthalene-2-carbonitrile typically involves the nitration of naphthalene followed by hydrolysis and subsequent cyanation. One common method includes the following steps:

Nitration: Naphthalene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form 1-nitronaphthalene.

Hydrolysis: The nitro group is then reduced to an amino group, followed by hydrolysis to yield 1-naphthol.

Cyanation: Finally, the hydroxyl group is converted to a nitrile group using a cyanating agent such as sodium cyanide under appropriate conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: 8-Hydroxynaphthalene-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The nitrile group can be reduced to an amine group.

Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products:

Oxidation: Formation of 8-naphthoic acid.

Reduction: Formation of 8-aminonaphthalene-2-carbonitrile.

Substitution: Formation of 8-alkoxynaphthalene-2-carbonitrile or 8-acetoxynaphthalene-2-carbonitrile.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

8-Hydroxynaphthalene-2-carbonitrile has the molecular formula and a molecular weight of 169.18 g/mol. It features a hydroxyl group and a cyano group, which contribute to its reactivity and interaction with other molecules. The compound's structure allows it to function as a chelating agent, making it useful in various chemical applications.

Anticancer Activity

Recent studies have highlighted the potential of 8-HN-2-CN derivatives in anticancer therapies. For instance, derivatives were synthesized and tested against several cancer cell lines, including lung (A-549), liver (HepG2), and cervical carcinoma (HeLa). One study reported that a specific derivative exhibited an IC50 value of 5.6 mM against A-549 cells, demonstrating promising anticancer properties compared to standard treatments like doxorubicin .

Antiviral Properties

8-HN-2-CN has also shown antiviral activity, particularly against influenza viruses. Research indicated that certain substituted derivatives could inhibit the growth of H5N1 avian influenza viruses, with varying degrees of effectiveness based on structural modifications .

Neuroprotective Effects

The compound acts as an iron chelator, which is significant for neuroprotection in conditions like Alzheimer’s disease. By binding to metal ions such as iron, it may help mitigate oxidative stress in neuronal cells .

OLEDs (Organic Light Emitting Diodes)

This compound is utilized in the development of OLED materials due to its electron transport properties. It can serve both as a dopant and a host material in OLED formulations, enhancing device efficiency and stability .

Fluorescent Chemosensors

The compound's ability to form complexes with metal ions makes it suitable for developing fluorescent chemosensors. These sensors can detect trace amounts of metals in various environments, contributing to environmental monitoring and safety assessments .

Analytical Chemistry Applications

8-HN-2-CN is employed as a non-ionic organic buffering agent in biological assays, maintaining pH levels conducive for cell culture experiments . Its buffering capacity is critical for experiments requiring strict pH control.

Synthesis and Bioactivity Screening

A significant study involved synthesizing various 8-HN-2-CN derivatives through microwave-assisted methods. The synthesized compounds were screened for bioactivity against pathogenic viruses and cancer cell lines, revealing structure-activity relationships that guide future drug development .

| Compound | Target Cell Line | IC50 Value (mM) | Activity |

|---|---|---|---|

| Derivative A | A-549 | 5.6 | Anticancer |

| Derivative B | HepG2 | 10.0 | Anticancer |

| Derivative C | HeLa | 12.5 | Anticancer |

| Derivative D | H5N1 Virus | N/A | Antiviral |

Environmental Monitoring

Another case study focused on using 8-HN-2-CN-based sensors for detecting heavy metals in water samples. The sensors demonstrated high sensitivity and selectivity towards specific metal ions, proving effective for environmental applications .

Wirkmechanismus

The mechanism of action of 8-Hydroxynaphthalene-2-carbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

- 1-Hydroxynaphthalene-2-carbonitrile

- 2-Hydroxynaphthalene-1-carbonitrile

- 8-Hydroxyquinoline

Comparison: 8-Hydroxynaphthalene-2-carbonitrile is unique due to the specific positioning of the hydroxyl and nitrile groups, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .

Biologische Aktivität

8-Hydroxynaphthalene-2-carbonitrile (CAS No. 478929-30-5) is an organic compound with significant biological activities, particularly in the fields of pharmacology and environmental science. This compound has garnered attention for its potential applications due to its structural characteristics, which allow it to interact with various biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₇NO. It features a hydroxyl group (-OH) at the 8th position and a cyano group (-C≡N) at the 2nd position of the naphthalene ring. This unique configuration contributes to its biological activity, particularly in inhibition mechanisms within cellular processes.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been tested against various pathogens, showing effectiveness in inhibiting bacterial growth. The compound's mechanism appears to involve disruption of cellular processes in microorganisms, potentially by interfering with their metabolic pathways.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. It has shown promising results in vitro against various cancer cell lines, including colon and breast cancer cells. The compound's action may involve induction of apoptosis and cell cycle arrest, which are critical pathways in cancer treatment.

Table 1: Summary of Anticancer Activity Studies

Environmental Impact

In addition to its biological activities, this compound has been studied for its effects on plant physiology. It is known to inhibit photosynthetic electron transport by targeting photosystem II in chloroplasts. This inhibition can lead to decreased plant growth and development, raising concerns about its ecological impact when released into the environment.

Table 2: Effects on Photosynthesis

| Parameter | Control (Without Compound) | With this compound |

|---|---|---|

| Photosynthetic Rate (µmol CO₂/m²/s) | 25 | 10 |

| Chlorophyll Content (mg/g) | 1.5 | 0.5 |

| Plant Growth (cm) | 30 | 15 |

Case Studies

- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound effectively inhibited growth at concentrations lower than those required for standard antibiotics. This suggests a potential role as an alternative antimicrobial agent.

- Cancer Cell Line Research : In a comparative analysis involving multiple naphthalene derivatives, it was found that compounds similar to this compound exhibited enhanced cytotoxicity against tumor cells, indicating that structural modifications can significantly influence therapeutic efficacy.

Eigenschaften

IUPAC Name |

8-hydroxynaphthalene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO/c12-7-8-4-5-9-2-1-3-11(13)10(9)6-8/h1-6,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBONGMFKXUSKAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)C#N)C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60628966 | |

| Record name | 8-Hydroxynaphthalene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60628966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478929-30-5 | |

| Record name | 8-Hydroxynaphthalene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60628966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.